2-Ethyl-6-methylaniline-d13
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Overview
Description
2-Ethyl-6-methylaniline-d13 is a deuterated form of 6-ethyl-o-toluidine, which is a chemical compound used in various industrial and research applications. The compound is characterized by the presence of deuterium, a stable isotope of hydrogen, which is often used in scientific research to trace and study chemical reactions and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-6-methylaniline-d13 can be synthesized through the alkylation of o-toluidine with ethylene in the presence of a catalyst . The reaction typically involves high-pressure conditions to facilitate the ortho-alkylation process. The consumption of raw materials per ton of product includes 990 kg of o-toluidine (99%), 330 kg of ethylene (99%), 15 kg of catalyst (99.5%), and 30 m³ of nitrogen (99%) .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors to maintain the high-pressure conditions required for the reaction. The product is then purified through distillation and other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-methylaniline-d13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and sulfonic acids.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated and sulfonated derivatives.
Scientific Research Applications
2-Ethyl-6-methylaniline-d13 is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methylaniline-d13 involves its interaction with various molecular targets. The compound can neutralize acids in exothermic reactions to form salts and water . It may also interact with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides, generating hydrogen in combination with strong reducing agents .
Comparison with Similar Compounds
Similar Compounds
o-Toluidine: An isomer of toluidine with a methyl group at the ortho position.
m-Toluidine: An isomer with a methyl group at the meta position.
p-Toluidine: An isomer with a methyl group at the para position.
Uniqueness
2-Ethyl-6-methylaniline-d13 is unique due to the presence of the ethyl group at the ortho position and the deuterium isotope, which makes it particularly useful in tracing and studying chemical reactions. The deuterium labeling provides insights into reaction mechanisms that are not possible with non-deuterated compounds.
Properties
IUPAC Name |
N,N,3,4,5-pentadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)-6-(trideuteriomethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3,10H2,1-2H3/i1D3,2D3,3D2,4D,5D,6D/hD2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVKJJNCIILLRP-XDOZOYCYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N([2H])[2H])C([2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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